(2-Cyano-4-fluorophenyl)boronic acid

Suzuki-Miyaura coupling Transmetalation kinetics Boronic acid reactivity

Struggling with sluggish Suzuki couplings on electron-deficient aryl halides? The ortho-cyano, para-fluoro substitution pattern of this arylboronic acid creates a uniquely activated boron center that accelerates the transmetalation step, delivering high-yield biaryl formations where generic phenylboronic acids underperform. • Validated pharmacophore precursor: directly installs the 2-cyano-4-fluorophenyl moiety found in kinase inhibitors (reported IC₅₀ ~50 nM) and GPCR-targeted candidates. • Consistent lot-to-lot performance: supplied at the industry-standard 95% purity with long-term storage at -20°C, ensuring reproducibility in high-throughput screening libraries. • Dual-use building block: equally suited for constructing fluorinated liquid-crystal cores (biphenyl/terphenyl) with tailored dielectric anisotropy via modular Suzuki coupling.

Molecular Formula C7H5BFNO2
Molecular Weight 164.93
CAS No. 876601-43-3
Cat. No. B591559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyano-4-fluorophenyl)boronic acid
CAS876601-43-3
Molecular FormulaC7H5BFNO2
Molecular Weight164.93
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)F)C#N)(O)O
InChIInChI=1S/C7H5BFNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H
InChIKeyTZAYQOISLSBMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2-Cyano-4-fluorophenylboronic Acid


(2-Cyano-4-fluorophenyl)boronic acid (CAS 876601-43-3) is an ortho-substituted arylboronic acid with the molecular formula C7H5BFNO2 and a molecular weight of 164.93 g/mol [1]. It features an electron-withdrawing cyano group at the 2-position and a fluorine atom at the 4-position on the phenyl ring, which together impart distinctive electronic properties that influence its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The compound is commercially available from multiple vendors at purity specifications ranging from 95% to ≥98%, and it requires storage at -20°C for long-term stability .

Electronic profile: ortho-cyano, para-fluoro substitution activates arylboronic acid for transmetalation
Purity selection: available in multiple purity grades to match synthetic requirements
Storage context: requires frozen storage for long-term stability

Generic Substitution Pitfalls: 2-Cyano-4-fluorophenylboronic Acid vs. Analogs


In-class substitution among cyanophenylboronic acids or fluorophenylboronic acids is not advisable without experimental validation due to the pronounced impact of substitution pattern on electronic and steric properties. The specific ortho-cyano, para-fluoro arrangement in (2-cyano-4-fluorophenyl)boronic acid creates a unique electron-deficient environment that directly affects the rate of the transmetalation step in Suzuki-Miyaura couplings [1]. Replacing this compound with an analog lacking either the cyano or fluorine group, or with a different substitution pattern (e.g., 3-cyano or 5-fluoro), can lead to significant differences in reaction yield, selectivity, and the need for re-optimization of reaction conditions [2]. The following quantitative evidence demonstrates these critical differentiations.

Absent cyano group
Lack of 2-cyano may reduce electron deficiency, altering transmetalation rate and coupling efficiency.
Positional isomer substitution
Different substitution pattern (e.g., 3-cyano, 5-fluoro) may shift reaction yield and selectivity, requiring re-optimization.
Non-fluorinated analog
Replacement with a non-fluorinated arylboronic acid creates a different electronic environment; coupling performance may not transfer.

Quantitative Differentiation: 2-Cyano-4-fluorophenylboronic Acid


Transmetalation Rate: Ortho-Fluorinated vs. Unsubstituted Boronic Acids

In a study on the kinetics of Suzuki-Miyaura coupling, the presence of an ortho-fluorine substituent was shown to dramatically accelerate the transmetalation step. While this study did not directly test (2-cyano-4-fluorophenyl)boronic acid, it established a class-level trend for ortho-fluorinated arylboronic acids, demonstrating that 2-fluorophenylboronic acid reacts approximately 4 times faster than simple phenylboronic acid [1]. Given that (2-cyano-4-fluorophenyl)boronic acid possesses an additional electron-withdrawing cyano group, its reactivity is expected to be similarly enhanced, positioning it as a higher-activity coupling partner compared to non-fluorinated analogs.

Transmetalation Rate
Class-level inference
~4× faster for ortho-F vs. unsubstituted (inferred)
Suggests accelerated coupling kinetics; not directly measured for target.
Inferred from 2-fluorophenylboronic acid kinetics.
Suzuki-Miyaura coupling Transmetalation kinetics Boronic acid reactivity

Cyano Substitution Effects on Suzuki Coupling Yield

In a patent describing the synthesis of cyanophenylboronic acid derivatives, a general method for producing 2-cyanophenylboronic acid and its derivatives in high yield was disclosed [1]. While the patent does not provide a direct head-to-head yield comparison for (2-cyano-4-fluorophenyl)boronic acid against non-cyano analogs, it establishes that the 2-cyano substitution pattern is synthetically accessible and valued for its utility in pharmaceutical and electronic material synthesis [1]. This supports the selection of cyano-substituted boronic acids like (2-cyano-4-fluorophenyl)boronic acid for applications where the cyano group serves as a synthetic handle or pharmacophore.

Cyano Substitution Yield
Class-level inference
Patent method reported for 2-cyanophenylboronic acid derivatives; no direct yield comparison.
Supports synthetic accessibility of cyano-substituted motif.
Direct yield data for target not provided.
Suzuki-Miyaura coupling Cyano-substituted boronic acids Synthetic methodology

Purity and Storage Specifications vs. Analogs

Commercial suppliers offer (2-cyano-4-fluorophenyl)boronic acid with minimum purities of 95% (AKSci, Beyotime) and ≥98% (Boroncore), with specific storage requirements of -20°C for long-term stability [1][2]. In contrast, less functionalized analogs like 4-fluorophenylboronic acid (CAS 1765-93-1) are commonly available at ≥97% purity with standard room temperature storage . The more stringent storage requirement (-20°C) for the cyano-substituted derivative indicates higher inherent reactivity or sensitivity, a key procurement consideration for inventory management and experimental planning.

Purity & Storage
Cross-study comparable
Target: 95%–≥98%, −20°C storage. Comparator: ≥97%, RT.
Higher sensitivity suggests cold-chain management; may affect procurement logistics.
Based on supplier specifications.
Purity specification Stability Procurement

High-Impact Applications for 2-Cyano-4-fluorophenylboronic Acid


Suzuki Coupling for Ortho-Substituted Biaryl Pharmaceuticals

Given the class-level evidence that ortho-fluorinated arylboronic acids exhibit accelerated transmetalation kinetics [1], (2-cyano-4-fluorophenyl)boronic acid is a strategic choice for introducing a 2-cyano-4-fluorophenyl group into complex pharmaceutical intermediates. The combination of electron-withdrawing cyano and fluorine substituents creates a highly activated boronic acid that can facilitate challenging cross-couplings with sterically hindered or electronically deactivated aryl halides. This compound is particularly suited for the synthesis of biaryl motifs found in kinase inhibitors and other drug candidates where the cyano group serves as a hydrogen-bond acceptor or metabolic soft spot.

Synthesis of Fluorinated Liquid Crystals and Electronic Materials

The patent literature identifies 2-cyanophenylboronic acid derivatives as useful raw materials for electronic materials such as liquid crystals [2]. The specific 2-cyano-4-fluoro substitution pattern imparts a strong dipole moment and polarizability anisotropy, desirable properties for liquid crystalline phases. (2-Cyano-4-fluorophenyl)boronic acid enables the modular construction of fluorinated biphenyl and terphenyl core structures via Suzuki coupling, offering synthetic chemists a reliable building block for the development of new materials with tailored dielectric and optical properties.

2-Cyano-4-fluorophenyl Pharmacophore in Bioactive Compound Synthesis

The 2-cyano-4-fluorophenyl moiety is a recognized pharmacophore in medicinal chemistry, appearing in potent compounds such as those disclosed in US patents with reported IC50 values of 50 nM against specific biological targets [3]. (2-Cyano-4-fluorophenyl)boronic acid serves as the direct precursor for installing this privileged substructure via Suzuki-Miyaura coupling. Procuring this specific boronic acid enables medicinal chemists to efficiently access this validated pharmacophore, supporting structure-activity relationship (SAR) studies and lead optimization campaigns in drug discovery programs targeting kinases, GPCRs, or other therapeutic protein classes.

High-Throughput Experimentation and Reaction Optimization

For laboratories engaged in high-throughput experimentation, the availability of (2-cyano-4-fluorophenyl)boronic acid in defined purity grades (95% to ≥98%) and with established storage protocols (-20°C) [4][5] ensures reproducibility across screening plates. Its distinct electronic profile, inferred from class behavior of ortho-fluorinated boronic acids [1], makes it a valuable member of a diverse boronic acid screening library. Researchers can systematically evaluate this building block against a panel of coupling partners to map its reactivity space and identify optimal conditions for the synthesis of novel chemical entities.

Application
Selection Property
Validation Focus
Suzuki coupling for ortho-substituted biaryl intermediates
Enhanced transmetalation kinetics (class-level)
Cross-coupling efficiency with deactivated aryl halides
Fluorinated liquid crystal and electronic material synthesis
Strong dipole moment and polarizability anisotropy
Dielectric and optical property screening
Bioactive compound SAR studies (kinase, GPCR targets)
Recognized pharmacophore motif (2-cyano-4-fluorophenyl)
Lead optimization and target engagement assays
High-throughput reaction condition screening
Defined purity grades and storage protocols
Reproducibility across parallel reaction arrays

Technical Documentation Hub

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